Pharmacokinetic Differentiation: D-Phenylalanine Exhibits 3-Fold Higher Peak Plasma Concentration and 34-152× Higher Urinary Excretion than L-Phenylalanine in Humans
In a human pharmacokinetic study administering a stable isotope-labelled pseudo-racemic mixture of L-[15N]phenylalanine and D-[2H5]phenylalanine orally to healthy adult volunteers at a dose of 25 mg/kg each, D-phenylalanine plasma levels demonstrated a faster rise to higher maximum values compared to L-phenylalanine, with a D/L concentration ratio at maximum plasma concentration of 3.19 and 3.26 in the two subjects [1]. Additionally, the urinary excretion profiles differed substantially: only 0.25–0.8% of the administered L-phenylalanine dose was excreted unchanged in urine, whereas 27.4–38.0% of the D-phenylalanine dose appeared unchanged in urine—representing a 34- to 152-fold difference in renal elimination of the unchanged parent compound [1]. Furthermore, approximately one-third (≈33%) of the administered D-phenylalanine dose was estimated to undergo stereochemical inversion to the L-isomer in vivo, whereas L-phenylalanine underwent efficient hydroxylation to L-tyrosine without racemization [1].
| Evidence Dimension | Peak plasma concentration ratio (D/L) |
|---|---|
| Target Compound Data | DL-phenylalanine component: D-phenylalanine Cmax |
| Comparator Or Baseline | L-phenylalanine Cmax (within same pseudo-racemic dose) |
| Quantified Difference | D/L ratio at maximum plasma concentration = 3.19 (Subject 1), 3.26 (Subject 2) |
| Conditions | Healthy human volunteers, oral administration of 25 mg/kg each enantiomer as pseudo-racemic mixture, plasma analysis by HPLC and field desorption mass spectrometry |
Why This Matters
This stereospecific pharmacokinetic divergence demonstrates that DL-phenylalanine delivers a fundamentally different plasma exposure profile than L-phenylalanine alone, with the D-enantiomer achieving substantially higher systemic concentrations and exhibiting distinct elimination kinetics—critical for any application where the pharmacological actions of both enantiomers are required.
- [1] Lehmann WD, Theobald N, Fischer R, Heinrich HC. Stereospecificity of phenylalanine plasma kinetics and hydroxylation in man following oral application of a stable isotope-labelled pseudo-racemic mixture of L- and D-phenylalanine. Clin Chim Acta. 1983;128(2-3):181-198. PMID: 6851137. View Source
